molecular formula C27H30O4 B10892411 (16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol

(16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol

Cat. No.: B10892411
M. Wt: 418.5 g/mol
InChI Key: JFDHIMAJTWDPBB-WOJGMQOQSA-N
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Description

(16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol is a synthetic organic compound that belongs to the class of estrogens. Estrogens are steroid hormones that play a crucial role in the regulation of the reproductive system and secondary sexual characteristics. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a methoxy group attached to the estrane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.

    Attachment to the Estrane Skeleton: The benzodioxole moiety is then attached to the estrane skeleton through a series of reactions, including Friedel-Crafts alkylation and subsequent functional group transformations.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol can be used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of estrogens on cellular processes. It can serve as a tool to investigate hormone-receptor interactions and signal transduction pathways.

Medicine

In medicine, this compound may have potential therapeutic applications. It can be explored for its effects on hormone-related conditions, such as hormone replacement therapy or cancer treatment.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and other estrogen-related products. Its synthesis and modification can lead to the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol involves binding to estrogen receptors. Upon binding, it can activate or inhibit the transcription of target genes, leading to various physiological effects. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in regulating gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen with a similar structure but lacking the benzodioxole moiety.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing in the presence of an ethinyl group.

    Diethylstilbestrol: A synthetic non-steroidal estrogen with a different structural framework.

Uniqueness

(16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol is unique due to its benzodioxole moiety and methoxy group, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to estrogen receptors and influence its metabolic stability and activity.

Properties

Molecular Formula

C27H30O4

Molecular Weight

418.5 g/mol

IUPAC Name

(16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C27H30O4/c1-27-10-9-21-20-7-5-19(29-2)13-17(20)4-6-22(21)23(27)14-18(26(27)28)11-16-3-8-24-25(12-16)31-15-30-24/h3,5,7-8,11-13,21-23,26,28H,4,6,9-10,14-15H2,1-2H3/b18-11+

InChI Key

JFDHIMAJTWDPBB-WOJGMQOQSA-N

Isomeric SMILES

CC12CCC3C(C1C/C(=C\C4=CC5=C(C=C4)OCO5)/C2O)CCC6=C3C=CC(=C6)OC

Canonical SMILES

CC12CCC3C(C1CC(=CC4=CC5=C(C=C4)OCO5)C2O)CCC6=C3C=CC(=C6)OC

Origin of Product

United States

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